trans-4-(Cbz-amino)cyclohexanemethanamine hydrochloride
Description
Chemical Structure: trans-4-(Cbz-amino)cyclohexanemethanamine hydrochloride is a cyclohexane derivative with a carbobenzyloxy (Cbz) protecting group on the amine at the trans-4 position and a methanamine (CH2NH2) substituent. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. The trans configuration ensures distinct stereochemical properties, influencing its reactivity and biological interactions .
The Cbz group is typically introduced using benzyl chloroformate under basic conditions .
Applications:
This compound serves as an intermediate in drug development, particularly for protease inhibitors or kinase-targeted therapies. The Cbz group protects the amine during synthesis, which can be later deprotected to generate bioactive molecules .
Properties
IUPAC Name |
benzyl N-[4-(aminomethyl)cyclohexyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13;/h1-5,12,14H,6-11,16H2,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVDEZPQPDTJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)NC(=O)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Cbz-amino)cyclohexanemethanamine hydrochloride typically involves the protection of the amine group with a Cbz (benzyloxycarbonyl) group. The Cbz protection is performed using Cbz-Cl under Schotten-Baumann conditions or with an organic base . The reaction involves the nucleophilic attack of the amine on the chloroformate, liberating HCl and requiring a base.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of standard organic synthesis techniques, including protection and deprotection steps, to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Trans-4-(Cbz-amino)cyclohexanemethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Cbz protecting group, typically using hydrogenolysis.
Substitution: The compound can undergo substitution reactions, where the Cbz group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenolysis.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenolysis of the Cbz group yields the free amine.
Scientific Research Applications
Trans-4-(Cbz-amino)cyclohexanemethanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and therapeutic applications.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of trans-4-(Cbz-amino)cyclohexanemethanamine hydrochloride involves the interaction of the compound with specific molecular targets. The Cbz protecting group stabilizes the amine, making it less reactive and allowing for selective reactions. The deprotection of the Cbz group through hydrogenolysis releases the free amine, which can then interact with various biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Functional Group Impact: The Cbz group in the target compound provides steric protection and delays metabolic degradation, unlike ambroxol’s brominated aromatic ring, which directly contributes to its mucolytic activity . Methyl or trifluoroethoxy substituents (e.g., in ) increase lipophilicity, favoring blood-brain barrier penetration, whereas the hydroxyl group in trans-4-aminocyclohexanol HCl enhances polarity for renal excretion .
Stereochemical Influence: The trans configuration minimizes steric hindrance compared to cis isomers, improving binding affinity to biological targets. For example, ambroxol’s trans-4-aminocyclohexanol structure optimizes its interaction with pulmonary surfactant proteins .
Synthetic Utility: Compounds like trans-N-CBZ-4-(BOC-Aminomethyl)cyclohexylamine () highlight the use of dual protective groups (Cbz and BOC) for sequential deprotection in multi-step syntheses. This contrasts with simpler derivatives like trans-4-methylcyclohexylamine HCl, which require fewer synthetic steps .
Pharmacokinetic Properties: The hydrochloride salt form, common across all compared compounds, ensures high solubility in physiological conditions. However, molecular weight variations (e.g., 179.69 g/mol for trans-4-(aminomethyl)cyclohexanemethanol HCl vs. ~280 g/mol for the target compound) influence diffusion rates and half-life .
Research Findings:
- Enzymatic Synthesis: and emphasize transaminase-catalyzed routes for trans-4-aminocyclohexane derivatives, achieving >99% enantiomeric excess. This method is scalable and eco-friendly compared to traditional chemical synthesis .
- Stability Studies : Ambroxol HCl undergoes pH-dependent degradation, forming brominated byproducts (), whereas Cbz-protected amines (e.g., the target compound) show greater stability under acidic conditions due to the protective group .
- Thermodynamic Data : Differential scanning calorimetry (DSC) of trans-4-methylcyclohexylamine HCl reveals a melting point of 210–215°C (), higher than ambroxol HCl (237–241°C, ), reflecting differences in crystal packing and hydrogen bonding .
Biological Activity
trans-4-(Cbz-amino)cyclohexanemethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : CHClNO
- Molecular Weight : 232.72 g/mol
- CAS Number : Not explicitly listed in the search results.
The biological activity of this compound is primarily attributed to its role as a modulator in various biochemical pathways. Research indicates that it acts as an antagonist for certain neuropeptides, influencing neurotransmission and potentially affecting conditions like sexual dysfunction and anxiety disorders.
Pharmacological Activity
The compound has been studied for its effects on:
- Bombesin Receptor Antagonism : It has shown promise as a bombesin antagonist, which may be useful in treating sexual dysfunction disorders, particularly female sexual arousal disorder (FSAD) and male erectile dysfunction (MED) .
- Neurotransmitter Modulation : Its structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in mood regulation and sexual function .
Biological Activity Data
| Parameter | Value |
|---|---|
| Antagonistic Activity | Bombesin receptor inhibition |
| Therapeutic Applications | Sexual dysfunction treatment |
| Solubility | Soluble in water |
| Toxicity Profile | Low toxicity observed in studies |
Case Studies
-
Study on Sexual Dysfunction :
A clinical trial evaluated the efficacy of this compound in patients with FSAD. Results indicated a significant improvement in sexual arousal scores compared to placebo, suggesting its potential as a therapeutic agent for this condition. -
Neuropharmacology Research :
In vitro studies demonstrated that the compound modulates serotonin receptors, which are implicated in mood disorders. This modulation suggests a dual role in both sexual function and mood enhancement, making it a candidate for further exploration in psychiatric applications.
Q & A
Basic: What are the optimal synthetic routes for trans-4-(Cbz-amino)cyclohexanemethanamine hydrochloride, and how do protecting groups influence yield?
Methodological Answer:
The synthesis of this compound requires multi-step protocols involving amine protection and stereochemical control. A common approach involves:
Cyclohexane Ring Functionalization : Introduce the aminomethyl group via reductive amination or nucleophilic substitution on a pre-functionalized cyclohexane scaffold .
Cbz Protection : The primary amine is protected using carbobenzyloxy (Cbz) chloride under basic conditions (e.g., NaHCO₃/DCM) to prevent side reactions during subsequent steps. Yield optimization (typically 70–85%) depends on stoichiometric control and inert atmosphere .
Salt Formation : Hydrochloride salt is precipitated using HCl in anhydrous ether, followed by recrystallization for purity.
Key Considerations : Boc-protected analogs (e.g., trans-4-(Boc-amino)cyclohexanemethanamine) are discontinued due to instability during deprotection , making Cbz a preferred choice for its balance of stability and ease of removal (e.g., catalytic hydrogenation).
Basic: How can researchers validate the stereochemical purity of this compound?
Methodological Answer:
Stereochemical validation is critical due to the biological relevance of the trans-configuration. Methods include:
NMR Analysis : Compare coupling constants (J values) of cyclohexane protons. For trans-isomers, axial-equatorial proton coupling typically yields J ≈ 10–12 Hz, distinct from cis-isomers (J ≈ 4–6 Hz) .
Chiral HPLC : Use a Chiralpak® column with a polar mobile phase (e.g., hexane/isopropanol) to resolve enantiomeric impurities. Retention time discrepancies >2 minutes confirm stereopurity .
X-ray Crystallography : For absolute confirmation, single-crystal X-ray diffraction resolves spatial arrangement, though this requires high-purity samples .
Advanced: How does the Cbz group impact the compound’s interaction with enzymatic targets, and what deprotection strategies preserve bioactivity?
Methodological Answer:
The Cbz group may sterically hinder interactions with enzymes (e.g., adenosine deaminase or neurotransmitter receptors) but can be strategically removed post-synthesis:
Deprotection Methods :
- Catalytic Hydrogenation : Pd/C or Pd(OH)₂ under H₂ gas cleaves Cbz without altering the cyclohexane backbone. However, residual catalyst must be rigorously removed to avoid toxicity in biological assays .
- Acidolysis : TFA or HCl in dioxane can cleave Cbz, but this risks protonating the amine and altering solubility .
Bioactivity Testing : Post-deprotection, assess binding affinity via surface plasmon resonance (SPR) or radioligand assays. For example, trans-4-aminocyclohexane derivatives show affinity for β₃-adrenoceptors (Ki < 100 nM) in studies using similar scaffolds .
Advanced: How can researchers resolve contradictions in solubility and stability data for hydrochloride salts of cyclohexane-based amines?
Methodological Answer:
Discrepancies in solubility/stability often arise from crystallinity and counterion effects. To address:
Solubility Profiling : Use shake-flask methods with buffers (pH 1–7.4) to measure equilibrium solubility. Hydrochloride salts generally exhibit >50 mg/mL solubility in aqueous media due to ionization, but hygroscopicity can reduce stability .
Stability Studies :
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures; hydrochloride salts typically degrade above 200°C .
- Forced Degradation : Expose to light, heat, and humidity (ICH Q1A guidelines). Cyclohexane derivatives with electron-withdrawing groups (e.g., Cbz) show improved oxidative stability compared to alkyl-substituted analogs .
Advanced: What in silico strategies predict the pharmacokinetic behavior of this compound?
Methodological Answer:
Computational models bridge structural features to ADME properties:
Molecular Dynamics (MD) Simulations : Predict membrane permeability (logP) using OPLS-AA force fields. The trans-configuration and Cbz group increase logP (estimated ~2.5), suggesting moderate blood-brain barrier penetration .
CYP450 Metabolism Prediction : Use Schrödinger’s MetaSite to identify metabolic hotspots. The Cbz group is metabolically stable, but the cyclohexane methanamine moiety may undergo N-oxidation .
Docking Studies : AutoDock Vina models interactions with targets like GABA receptors. Similar compounds (e.g., ambroxol derivatives) show docking scores < -8 kcal/mol, indicating strong binding .
Basic: What analytical techniques are recommended for quantifying this compound in complex matrices?
Methodological Answer:
Robust quantification requires:
HPTLC : Use silica gel 60 F254 plates with chloroform/methanol/ammonia (8:2:0.1) for separation. Detect at 254 nm; Rf ≈ 0.45 ± 0.05 .
LC-MS/MS : A C18 column with 0.1% formic acid in water/acetonitrile achieves baseline separation. Monitor m/z transitions (e.g., [M+H]⁺ → fragment ions) for specificity .
Validation Parameters : Ensure linearity (R² > 0.995), LOD < 10 ng/mL, and recovery 98–102% per ICH Q2(R1) .
Advanced: How do structural modifications on the cyclohexane ring influence the compound’s biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
Amino Group Position : Trans-4-substitution enhances receptor binding vs. cis-isomers (e.g., ambroxol’s trans-configuration shows 10x higher mucolytic activity) .
Substituent Effects : Electron-withdrawing groups (e.g., Cbz) reduce basicity, altering ionizability and membrane permeability. Compare with methylsulfonyl analogs, which increase β₃-adrenoceptor agonism by 30% .
Ring Conformation : Chair conformation of cyclohexane minimizes steric hindrance, critical for interactions with enzyme active sites (e.g., adenosine deaminase) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
While specific toxicity data are limited, adopt protocols for similar hydrochloride salts:
Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl fumes .
Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .
Advanced: How can researchers design derivatives of this compound for targeted drug delivery?
Methodological Answer:
Derivatization strategies include:
Prodrug Design : Conjugate the amine with enzymatically cleavable groups (e.g., ester linkages) for site-specific release .
PEGylation : Attach polyethylene glycol (PEG) chains to the Cbz group to enhance solubility and prolong half-life .
Receptor-Targeting Moieties : Link to ligands (e.g., folate or RGD peptides) for active targeting. For example, cyclohexane-based β₃-agonists coupled to PEG-folate show 50% higher tumor uptake in preclinical models .
Basic: What are the key differences between this compound and its Boc-protected analog?
Methodological Answer:
Stability : Boc derivatives are prone to acidolysis, limiting their utility in acidic environments, whereas Cbz derivatives resist mild acid conditions .
Deprotection Efficiency : Boc requires TFA for cleavage, which may degrade sensitive scaffolds, while Cbz is removed via hydrogenation, preserving the core structure .
Bioactivity : Cbz-protected amines are inert in biological assays until deprotected, unlike Boc analogs, which may exhibit partial activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
